molecular formula C21H26N4S B13984706 6-(1-benzothiophen-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine

6-(1-benzothiophen-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine

Cat. No.: B13984706
M. Wt: 366.5 g/mol
InChI Key: IRERRFYLRIBFMB-UHFFFAOYSA-N
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Description

6-(1-benzothiophen-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a benzothiophene moiety, a tetramethylpiperidine group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzothiophen-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Pyridazine Ring: This step often involves the reaction of hydrazine derivatives with appropriate dicarbonyl compounds.

    Attachment of the Tetramethylpiperidine Group: This can be done through nucleophilic substitution reactions where the piperidine derivative is introduced.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene moiety.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 6-(1-benzothiophen-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    6-(1-benzothiophen-2-yl)pyridazin-3-amine: Lacks the tetramethylpiperidine group.

    N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine: Lacks the benzothiophene moiety.

Uniqueness

The uniqueness of 6-(1-benzothiophen-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine lies in its combined structural features, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H26N4S

Molecular Weight

366.5 g/mol

IUPAC Name

6-(1-benzothiophen-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine

InChI

InChI=1S/C21H26N4S/c1-20(2)12-15(13-21(3,4)25-20)22-19-10-9-16(23-24-19)18-11-14-7-5-6-8-17(14)26-18/h5-11,15,25H,12-13H2,1-4H3,(H,22,24)

InChI Key

IRERRFYLRIBFMB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=NN=C(C=C2)C3=CC4=CC=CC=C4S3)C

Origin of Product

United States

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